Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate
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Overview
Description
Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate is a chemical compound with the molecular formula C8H14KNO3 and a molecular weight of 211.30 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate typically involves the reaction of oxolane-2-carboxylic acid with dimethylamine in the presence of a potassium base. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxolane derivatives.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various oxolane and amine derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The oxolane ring provides structural stability and contributes to the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-[(methylamino)methyl]oxolane-2-carboxylate
- Potassium 5-[(ethylamino)methyl]oxolane-2-carboxylate
- Potassium 5-[(propylamino)methyl]oxolane-2-carboxylate
Uniqueness
Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate is unique due to its specific dimethylamino group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic and research applications .
Properties
IUPAC Name |
potassium;5-[(dimethylamino)methyl]oxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.K/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKJALLTHMTDFM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(O1)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14KNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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